molecular formula C7H11NO2 B3264036 1-(Pyrrolidin-1-yl)propane-1,2-dione CAS No. 38382-94-4

1-(Pyrrolidin-1-yl)propane-1,2-dione

Cat. No.: B3264036
CAS No.: 38382-94-4
M. Wt: 141.17 g/mol
InChI Key: PIXWYGUHIAUIFC-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)propane-1,2-dione is an organic compound characterized by a pyrrolidine ring attached to a propane-1,2-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyrrolidin-1-yl)propane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1,2-diketones under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-1-yl)propane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Pyrrolidin-1-yl)propane-1,2-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)propane-1,2-dione involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The diketone moiety may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another compound with a pyrrolidine ring, but with different functional groups.

    Pyrrolidine-2,5-dione: Contains a pyrrolidine ring with two ketone groups at positions 2 and 5.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

1-(Pyrrolidin-1-yl)propane-1,2-dione is unique due to its specific combination of a pyrrolidine ring and a diketone moiety.

Biological Activity

1-(Pyrrolidin-1-yl)propane-1,2-dione, also known as pyrrolidine derivative, is a compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C7H11NO2C_7H_{11}NO_2 and is characterized by its pyrrolidine ring structure. The presence of the dione functional group contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound's structure allows it to form hydrogen bonds and engage in van der Waals interactions, which are crucial for modulating enzyme activity and influencing signal transduction pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : Interaction with specific receptors can lead to alterations in cell signaling, impacting various physiological responses.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Potential

In addition to its antimicrobial properties, studies have explored the anticancer potential of pyrrolidine derivatives. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation.

Case Study: Anticancer Activity
A study evaluated the efficacy of pyrrolidine derivatives against breast cancer cells, demonstrating improved activity compared to traditional chemotherapeutics. The mechanism involved apoptosis induction through caspase activation pathways .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Peptide Coupling Techniques : Utilizing carbodiimides for efficient bond formation.
  • Protecting Group Strategies : To prevent unwanted reactions during synthesis.

Properties

IUPAC Name

1-pyrrolidin-1-ylpropane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(9)7(10)8-4-2-3-5-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXWYGUHIAUIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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